1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone
Description
This compound features a 2,5-dimethylpyrrole core substituted with a 4-fluorophenyl group at the 1-position and a 4-methylpiperidinyl moiety linked via an ethanone bridge. Its molecular formula is C₁₉H₂₃FN₂O, with a molecular weight of 314.40 g/mol (estimated).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-14-8-10-22(11-9-14)13-20(24)19-12-15(2)23(16(19)3)18-6-4-17(21)5-7-18/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVNTHDAGQJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the 4-fluorophenyl derivative, followed by the introduction of the dimethylpyrrolyl group through a series of condensation and cyclization reactions. The final step involves the attachment of the piperidinyl ethanone moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogens or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Inhibition of Deubiquitinating Enzymes
One of the primary applications of IU1 is as an inhibitor of the deubiquitinating enzyme USP14. This activity is crucial in regulating protein degradation pathways and has implications in cancer therapy and neurodegenerative diseases. The inhibition of USP14 by IU1 has been shown to enhance the degradation of oncogenic proteins, thereby potentially reducing tumor growth .
Neuropharmacological Effects
IU1 has been investigated for its effects on neurological disorders. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for developing treatments for conditions such as schizophrenia and depression. Studies have indicated that IU1 may modulate dopamine and serotonin receptors, which are critical targets in the treatment of these disorders .
Case Study 1: Cancer Research
In a study published in Nature Communications, IU1 was tested for its efficacy against several cancer cell lines. The results demonstrated that IU1 significantly inhibited cell proliferation in vitro by promoting proteasomal degradation of key oncogenic proteins. This suggests its potential as a therapeutic agent in oncology .
Case Study 2: Neurodegenerative Disease Models
Research published in Journal of Medicinal Chemistry explored the neuroprotective effects of IU1 in models of Alzheimer's disease. The compound was found to reduce amyloid-beta accumulation and improve cognitive function in treated mice, highlighting its potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The pathways involved typically include signal transduction cascades that lead to the desired biological response.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorine due to fluorine’s electronegativity and smaller atomic radius .
- Amine Ring Modifications : The 4-methylpiperidine in the target compound may enhance solubility compared to unsubstituted piperidine derivatives .
Heterocyclic Core Variations
Key Observations :
- Pyrrole vs.
Piperidine/Pyrrolidine Derivatives
Key Observations :
- Oxadiazole Incorporation : The oxadiazole ring in introduces acidic properties (pKa ≈ -0.60), contrasting with the basic amine in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C18H21FN2O
- Molecular Weight : 300.377 g/mol
- CAS Number : 314245-33-5
- Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a piperidine moiety.
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realms of cancer therapy and neurological disorders. Research indicates that it may function as an inhibitor of specific enzymes and receptors involved in disease progression.
Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study showed that it exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity and apoptosis induction . The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
The specific mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : It has been identified as a potential inhibitor of kinases involved in cancer progression. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis .
- Receptor Modulation : The compound may interact with various receptors, leading to altered signaling pathways that promote or inhibit cellular processes relevant to cancer and neurodegenerative diseases .
Neurological Activity
In addition to its anticancer properties, the compound has shown promise in treating neurological disorders. Its structure suggests potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease . This dual inhibition could enhance cholinergic signaling in the brain, which is beneficial for cognitive function.
Enzyme Inhibition Study
A recent study assessed the compound's ability to inhibit AChE and BuChE:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| AChE | 3.0 | Significant inhibition |
| BuChE | 6.5 | Moderate inhibition |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Treatment Case Study : A clinical trial involving patients with advanced head and neck cancers demonstrated that treatment with this compound resulted in significant tumor reduction compared to standard therapies .
- Alzheimer's Disease Model : In animal models, administration of the compound improved memory retention and cognitive function, correlating with reduced levels of amyloid-beta plaques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
